molecular formula C14H22ClNO2 B1424339 6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 336185-27-4

6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B1424339
M. Wt: 271.78 g/mol
InChI Key: ULIDVNJZYYFJPF-UHFFFAOYSA-N
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Description

6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C14H21NO2.ClH . It is also known as Salsolidine hydrochloride . This compound is a member of isoquinolines .


Synthesis Analysis

The synthesis of 6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride and its derivatives has been reported in the literature . These compounds have been synthesized as part of efforts to develop sigma-2 receptor ligands, which are valuable tools for studying pharmacological functions, tumor imaging, and cancer therapeutics .


Molecular Structure Analysis

The molecular structure of 6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be represented by the InChI code 1S/C14H21NO2.ClH/c1-4-16-13-8-11-6-7-15-10(3)12(11)9-14(13)17-5-2;/h8-10,15H,4-7H2,1-3H3;1H . The compound has a molecular weight of 271.79 g/mol .


Physical And Chemical Properties Analysis

The boiling point of 6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is 189-192°C . It is a solid powder at ambient temperature .

Scientific Research Applications

Therapeutic Applications in Drug Discovery

THIQ derivatives, including those structurally related to 6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, have demonstrated significant potential in drug discovery, particularly in the context of cancer and central nervous system (CNS) disorders. The US FDA's approval of trabectedin, a THIQ derivative, for treating soft tissue sarcomas highlights a milestone in anticancer drug discovery. These compounds exhibit a broad spectrum of therapeutic activities, including potential roles in treating malaria, CNS conditions, cardiovascular and metabolic disorders, showcasing their versatility and potential as novel drug candidates with unique mechanisms of action (Singh & Shah, 2017).

Neuroprotective and Antidepressant Properties

Certain THIQ derivatives, including 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have been identified in the mammalian brain and exhibit neuroprotective, antiaddictive, and antidepressant-like activities in animal models of CNS disorders. These properties are attributed to mechanisms such as MAO inhibition, free radical scavenging, and antagonism to the glutamatergic system. The compound's gentle activation of the monoaminergic system in the brain, coupled with its ability to modulate MAO-dependent oxidation and glutamate system activity, suggests its potential as a novel antidepressant and antiaddictive medication (Antkiewicz‐Michaluk, WÃÂÃÂsik, & Michaluk, 2018).

Applications in Autoimmune Disorders and Infectious Diseases

The review on the biological and clinical activity of anti-malarial drugs in autoimmune disorders presents 4-aminoquinoline compounds (which share a core structure with THIQs) as immunosuppressive agents capable of reducing T-cell and B-cell hyperactivity and pro-inflammatory cytokine gene expression. These findings underscore the potential of THIQ derivatives in modifying the clinical course of autoimmune disorders such as systemic lupus erythematosus, rheumatoid arthritis, and the anti-phospholipid syndrome (Taherian, Rao, Malemud, & Askari, 2013).

Insights into 8-Hydroxyquinolines and Redox Mediators

Research on 8-hydroxyquinolines, a related group of compounds, and the use of redox mediators in treating organic pollutants with oxidoreductive enzymes further illustrates the chemical versatility and applicability of THIQ derivatives. These compounds, through synthetic modifications and interactions with redox mediators, have been explored for their antimicrobial, antifungal, antiviral, and neuroprotective activities. This demonstrates the broad spectrum of potential applications in treating life-threatening diseases and in environmental remediation processes (Gupta, Luxami, & Paul, 2021; Husain & Husain, 2007).

Future Directions

The future directions for the study and application of 6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride and its derivatives could involve further exploration of their potential as sigma-2 receptor ligands. Given the over-expression of sigma-2 receptors in many proliferative cancer cells, these compounds could be valuable tools for studying pharmacological functions, tumor imaging, and cancer therapeutics .

properties

IUPAC Name

6,7-diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-4-16-13-8-11-6-7-15-10(3)12(11)9-14(13)17-5-2;/h8-10,15H,4-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIDVNJZYYFJPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704830
Record name 6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

CAS RN

336185-27-4
Record name 6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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